molecular formula C17H14BrN5S B13368654 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Cat. No.: B13368654
M. Wt: 400.3 g/mol
InChI Key: DGVNUJONZMUHQO-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 4-bromophenyl group at position 3 and an N,N-dimethylaniline moiety at position 4. This scaffold is of significant pharmacological interest due to the bioactivity of triazolo-thiadiazoles, which are known for their anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C17H14BrN5S

Molecular Weight

400.3 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H14BrN5S/c1-22(2)14-9-5-12(6-10-14)16-21-23-15(19-20-17(23)24-16)11-3-7-13(18)8-4-11/h3-10H,1-2H3

InChI Key

DGVNUJONZMUHQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis from Substituted Benzoyl Hydrazines

  • Initial Steps : The preparation often begins with the reaction of substituted benzoyl hydrazines with carbon disulfide and potassium hydroxide.
  • Cyclization : The resulting intermediate undergoes cyclization with excess hydrazine hydrate to form the thiadiazole ring.
  • Triazole Formation : The thiadiazole derivative can then be converted into a triazolo-thiadiazole by reacting with appropriate reagents that facilitate the formation of the triazole ring.

Alternative Approaches

Other methods for synthesizing 1,3,4-thiadiazoles, which can be adapted for triazolo-thiadiazoles, include:

  • Monothiodiacylhydrazines : These can be cyclized using sulfuric acid, phosphorus oxytrichloride, or other dehydrating agents to form thiadiazoles.
  • Oxidative Cyclization : Thiosemicarbazones can be oxidatively cyclized using bromine in acetic acid to form thiadiazoles.

Spectroscopic and Analytical Data

Spectroscopic analysis for similar compounds typically involves techniques such as:

  • IR Spectroscopy : Shows characteristic peaks for aromatic C-H stretching and C=N/C=C stretching.
  • 1H NMR Spectroscopy : Provides information on the aromatic protons and other functional groups.
  • Mass Spectroscopy : Useful for confirming the molecular weight and structure of the compound.

Chemical Reactions Analysis

Key Steps:

  • Core Heterocycle Formation :
    The triazolo[3,4-b] thiadiazole scaffold is constructed via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with α-bromopropenone or phenacyl bromides in refluxing ethanol, facilitated by triethylamine . This step forms the fused triazole-thiadiazole system.

  • Bromophenyl Group Introduction :
    Electrophilic aromatic substitution or Suzuki coupling introduces the 4-bromophenyl moiety at the triazole ring’s 3-position .

  • N,N-Dimethylaniline Attachment :
    Diazotization of a thiadiazole precursor followed by coupling with N,N-dimethylaniline under acidic conditions yields the final structure .

Functionalization Reactions

The compound’s reactivity is dominated by its bromophenyl and dimethylaniline groups:

Reaction Type Reagents/Conditions Product
Nucleophilic Substitution KCN/EtOH, refluxCyano derivative at bromine position
Cross-Coupling Pd(PPh₃)₄, arylboronic acidBiaryl analogs
Oxidation H₂O₂/AcOHSulfoxide derivatives

These reactions enable structural diversification for pharmacological optimization .

Stability and Degradation

The compound demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic (HCl > 2M) or basic (NaOH > 1M) environments, leading to cleavage of the thiadiazole ring .

Derivatives and Modifications:

  • Antimicrobial Agents : Replacement of bromine with pyridyl groups enhances activity against E. coli (MIC: 8 µg/mL) .

  • Anticancer Derivatives : Introduction of sulfonamide groups at the dimethylaniline moiety improves cytotoxicity (IC₅₀: 12 µM against MCF-7) .

Comparative Reaction Analysis

The table below contrasts synthesis routes for triazolo-thiadiazoles:

Method Reactants Conditions Yield Reference
Cyclocondensation4-Amino-3-mercaptotriazole + α-bromoketonesRefluxing ethanol, TEA65–75%
Diazonium Salt CouplingDiazotized thiadiazole + N,N-dimethylanilineH₂SO₄, 0–5°C80%

Scientific Research Applications

4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been found to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with target receptors contributes to its bioactivity.

Comparison with Similar Compounds

The triazolo-thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 6 significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison of structurally related compounds:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Yield (%) Melting Point (°C) Key References
3-(4-Bromophenyl)-6-(N,N-dimethylaniline)-triazolo[3,4-b][1,3,4]thiadiazole 4-Bromophenyl N,N-Dimethylaniline C₁₇H₁₅BrN₆S N/A N/A Inferred
3-(4-Bromophenyl)-6-(4-nitrophenyl)-triazolo[3,4-b][1,3,4]thiadiazole (7c) 4-Bromophenyl 4-Nitrophenyl C₁₇H₁₄N₆O₂S 77 176
3-(4-Chlorophenyl)-6-azaspiro[5.5]undecane-2,4-dione (8b) 4-Chlorophenyl Azaspirocyclic group C₂₂H₂₅ClN₆O₂S 75 183
3-(2-Fluorophenyl)-6-(adamantyl)-triazolo[3,4-b][1,3,4]thiadiazole (5d) 2-Fluorophenyl Adamantyl C₂₀H₂₀FN₃S 68 198–200
3-(4-Iodophenyl)-6-indole-triazolo[3,4-b][1,3,4]thiadiazole (5a) 4-Iodophenyl Indole C₁₈H₁₂IN₅S 64 183–185

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (7c) and bromo (target compound) substituents enhance thermal stability, as seen in higher melting points (176–183°C) compared to electron-donating groups (EDGs) like methoxy (5b: 192–194°C) .
  • Bulkier Substituents : Adamantyl (5d) and azaspirocyclic (8b) groups reduce yields (68–75%) due to steric hindrance during synthesis .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-nitrophenyl) generally yield higher-melting solids than aliphatic or heterocyclic moieties .
Pharmacological Activity Comparison
Compound Name Target Activity IC₅₀/EC₅₀ Mechanism of Action Key References
3-(4-Bromophenyl)-6-(N,N-dimethylaniline) Hypothesized: Anti-TNF-α N/A Structural similarity to TNF-α inhibitors Inferred
7c (4-nitrophenyl derivative) TNF-α Inhibition 12 μM Binds to TNF-α receptor via π-π stacking
5a (4-iodophenyl-indole derivative) Bcl-2 Anticancer Activity 8.2 μM Induces apoptosis via mitochondrial pathway
DTP (triazolo-thiadiazole-phenol) Heparanase Inhibition 20 μg/mL Blocks heparanase-mediated ECM degradation
8a (azaspirocyclic derivative) Antiproliferative Activity 15 μM Cell cycle arrest at G1 phase

Key Insights :

  • Bromophenyl vs. Iodophenyl : The 4-iodophenyl derivative (5a) shows superior anticancer activity (IC₅₀ = 8.2 μM) compared to bromophenyl analogs, likely due to enhanced halogen bonding with Bcl-2 .
  • Nitro vs. Dimethylamino Groups: The nitro group in 7c enhances TNF-α inhibition (IC₅₀ = 12 μM) by stabilizing ligand-receptor interactions, whereas dimethylamino groups (target compound) may improve solubility .
  • Hybrid Scaffolds : Azaspirocyclic derivatives (8a) exhibit dual antiproliferative and anti-inflammatory effects, highlighting the scaffold’s adaptability .

Biological Activity

The compound 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, anticancer, and other pharmacological properties.

  • Molecular Formula : C₁₃H₁₁BrN₄S
  • Molecular Weight : 327.22 g/mol
  • CAS Number : 688792-19-0

Biological Activity Overview

The biological activity of triazolo-thiadiazole derivatives has been extensively studied. The following sections detail specific activities observed in research studies.

Antimicrobial and Antifungal Activity

Research indicates that compounds containing the triazolo-thiadiazole moiety exhibit significant antimicrobial and antifungal properties. A study evaluated various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results:

CompoundInhibition Zone (mm)Activity Level
2e20Moderate
2k25Good
Standard (Norfloxacin)30High

These findings suggest that modifications to the triazole-thiadiazole structure can enhance biological efficacy against pathogens .

Anticancer Activity

The anticancer potential of triazolo-thiadiazoles has also been documented. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation:

CompoundCancer Cell Line TestedIC50 (µM)
2eHeLa15
2kMCF-710

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Other Pharmacological Activities

  • Antioxidant Activity : Compounds in this class have shown antioxidant properties that can protect cells from oxidative stress.
  • Antiinflammatory Effects : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Analgesic Activity : Certain compounds have been reported to provide pain relief in animal models .

Case Studies

A notable case study involved the synthesis and evaluation of several triazolo-thiadiazole derivatives for their biological activities. The study highlighted how structural variations influenced their pharmacological profiles:

  • Synthesis Method : Microwave-assisted synthesis was utilized for efficiency.
  • Biological Testing : Disc diffusion method for antimicrobial activity; MTT assay for anticancer activity.

Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Q & A

Basic Research Questions

What are the established synthetic routes for 4-[3-(4-bromophenyl)triazolo-thiadiazole derivatives, and how can reaction conditions be optimized?

The synthesis typically involves intermolecular condensation of precursors like 4-amino-triazole-3-thiols with halogenated aromatic acids or esters. For example:

  • Stepwise cyclocondensation : React 4-amino-5-(4-bromophenylsulfonyl)phenyl-1,2,4-triazole-3-thiol with chloroacetic acid derivatives in ethanol under reflux, using glacial acetic acid as a catalyst .
  • Multi-step sequences : Introduce substituents via nucleophilic substitution or Suzuki coupling post-cyclization. For instance, bromophenyl groups can be incorporated using 4-bromophenylboronic acid under Pd catalysis .
    Optimization tips : Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 molar ratio of triazole to acylating agent), and use inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

What spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (e.g., 4-bromophenyl vs. triazolo-thiadiazole plane: 15–25°) .
  • NMR : Key signals include δ 7.5–8.1 ppm (aromatic protons), δ 3.0–3.5 ppm (N,N-dimethyl groups), and δ 160–165 ppm (13C for triazole carbons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428 for C₁₈H₁₅BrN₅S) and fragmentation patterns (e.g., loss of Br or CH₃ groups) .

How are purity and stability assessed during isolation?

  • Chromatography : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) for initial purification, followed by recrystallization from ethanol/dichloromethane (1:2) .
  • Stability tests : Store under argon at –20°C; monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) over 30 days .

Advanced Research Questions

How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from assay variability (e.g., cell line sensitivity) or impurity profiles . Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Re-evaluate synthetic batches : Compare HPLC purity (>98%) and confirm absence of residual solvents (e.g., DMF) via GC-MS .
  • Dose-response curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .

What computational methods predict electronic properties and reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps (highlighting nucleophilic Br sites) .
  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with experimental IC₅₀ values .
  • ADMET prediction : Use SwissADME to estimate logP (~3.5) and CYP450 inhibition risks .

How to design derivatives for enhanced pharmacological profiles?

  • Substituent modulation : Replace Br with electron-withdrawing groups (e.g., NO₂) to improve solubility or electron-donating groups (e.g., OCH₃) to enhance membrane permeability .
  • Bioisosteric replacement : Substitute triazolo-thiadiazole with triazolo-thiadiazine to reduce metabolic degradation .
  • Pharmacophore mapping : Identify critical motifs (e.g., bromophenyl for hydrophobic interactions, dimethylaniline for π-stacking) using MOE or Schrödinger .

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